molecular formula C23H17F2NO3S B2469808 6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 902298-96-8

6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2469808
CAS No.: 902298-96-8
M. Wt: 425.45
InChI Key: BBHXSSYWVAHOKA-UHFFFAOYSA-N
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Description

6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery. This compound features a 1,4-dihydroquinolin-4-one scaffold, a structure class that has been investigated for its potential to modulate enzyme activity . The specific incorporation of a benzenesulfonyl group at the 3-position is a key structural modification, as sulfonamide-containing compounds are known to be explored for targeting enzyme active sites. The fluorine atoms on the quinoline and benzyl rings are likely employed to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, strategies commonly used in the optimization of lead compounds . While the precise biological target and efficacy of this specific molecule require further experimental validation, its structural architecture suggests potential as a candidate for developing inhibitors of biologically relevant enzymes, such as matrix metalloproteinases (MMPs) . Researchers may find this compound valuable for probing disease pathways associated with enzyme dysregulation or as a starting point for the design of novel covalent inhibitors that target specific amino acid residues . This product is intended for research purposes in chemical biology and pharmaceutical development.

Properties

IUPAC Name

6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO3S/c1-15-6-9-18(10-7-15)30(28,29)22-14-26(13-16-4-2-3-5-20(16)25)21-11-8-17(24)12-19(21)23(22)27/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHXSSYWVAHOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the fluorine atoms and the sulfonyl group. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: Research has explored its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its action depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one 6-F, 1-(2-fluorobenzyl), 3-(4-methylbenzenesulfonyl) ~444.4 (calculated) Dual fluorine atoms enhance lipophilicity; 4-methylbenzenesulfonyl improves target affinity.
3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one 7-diethylamino, 3-(3-chlorobenzenesulfonyl), 1-(4-methylbenzyl) ~555.0 (reported) Diethylamino group increases basicity; 3-chlorosulfonyl may enhance cytotoxicity.
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one 3-benzenesulfonyl, 1-(4-methylbenzyl) ~425.5 (calculated) Simpler sulfonyl group; lacks 2-fluorophenylmethyl, potentially reducing steric hindrance.
1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-isopropylbenzenesulfonyl)quinolin-4-one 6-methoxy, 1-(2-chlorobenzyl), 3-(4-isopropylbenzenesulfonyl) ~498.9 (calculated) Methoxy group improves solubility; isopropylbenzenesulfonyl adds bulk, possibly affecting binding pocket accessibility.
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Cl, 1-cyclopropyl, 3-carboxylate ~338.7 (calculated) Carboxylate group enhances water solubility; cyclopropyl ring may confer conformational rigidity.

Key Observations:

Fluorine vs. Chlorine Substitution :

  • The 6-fluoro substituent (target compound) reduces metabolic degradation compared to 7-chloro analogs (e.g., ), but chlorine may offer stronger electronegativity for target interactions.
  • The 2-fluorophenylmethyl group in the target compound provides steric and electronic effects distinct from 2-chlorophenylmethyl (e.g., ) or 4-methylbenzyl (e.g., ).

Amino and Alkoxy Modifications: The 7-diethylamino group in significantly alters electronic properties, increasing basicity and solubility compared to non-amino-substituted analogs. 6-Methoxy () improves aqueous solubility but may reduce membrane permeability relative to fluoro substituents.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows protocols similar to those for sulfonamide-linked quinolones, such as nucleophilic substitution or sulfonylation of preformed quinolinones (e.g., ).
  • Structural Determinants of Bioactivity: Fluorine atoms at positions 6 and 2 (target compound) may synergistically enhance metabolic stability and target selectivity, as seen in fluoroquinolone antibiotics . The absence of a diethylamino or carboxylate group (cf. ) suggests the target compound prioritizes lipophilicity over solubility, making it suitable for central nervous system targets.

Biological Activity

The compound 6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family, which has garnered interest due to its potential biological activities. This article provides an overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H18F2N2O3S
  • Molecular Weight : 378.42 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular Weight378.42 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP3.45

Antimicrobial Activity

Research indicates that compounds related to dihydroquinolines exhibit significant antimicrobial properties. For instance, derivatives of dihydroquinoline have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Study: Antibacterial Efficacy

In a study conducted by Sivaramkumar et al. (2010), a series of dihydroquinoline derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the dihydroquinoline structure enhanced antibacterial activity significantly.

Anticancer Activity

Dihydroquinoline derivatives are also being explored for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Research Findings

A recent study highlighted the ability of this compound to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to induce apoptosis through the activation of caspase pathways.

Table 2: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of bacterial growthSivaramkumar et al. (2010)
Escherichia coliSignificant antibacterial activitySivaramkumar et al. (2010)
AnticancerMCF-7Induction of apoptosisRecent study
A549Growth inhibitionRecent study

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cellular signaling pathways. For instance, studies suggest that it may inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thereby affecting cell proliferation.

Potential Targets

  • Dihydrofolate Reductase (DHFR) : Inhibition leads to reduced DNA synthesis.
  • Topoisomerases : Interference with DNA replication processes.
  • Kinases : Modulation of signaling pathways involved in cell growth and apoptosis.

Q & A

Q. What are the optimal synthetic conditions for preparing 6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one?

Synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Quinoline Core Formation : Start with cyclization of substituted anilines or ketones under acidic conditions.
  • Substituent Introduction : Use alkylation (e.g., 2-fluorobenzyl chloride) and sulfonylation (e.g., 4-methylbenzenesulfonyl chloride) in aprotic solvents like dichloromethane or DMSO .
  • Catalysts and Temperature : Optimize yields using catalysts (e.g., DMAP for sulfonylation) and controlled temperatures (60–100°C for cyclization steps) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluorophenyl and methylbenzenesulfonyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature) to rule out procedural variability .
  • Cross-Validation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or confounding variables .

Q. What methodologies are recommended to study the compound’s mechanism of action in cancer cell lines?

  • Kinetic Assays : Measure enzyme inhibition constants (KiK_i) for targets like kinases or topoisomerases using fluorogenic substrates .
  • Binding Studies : Employ surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target affinity .
  • Gene Expression Profiling : Use RNA-seq or qPCR to identify downstream pathways affected by treatment .

Q. How does the 4-methylbenzenesulfonyl group influence stability under physiological conditions?

  • pH Stability Assays : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • Metabolite Identification : Perform LC-MS/MS to detect hydrolysis products (e.g., sulfonic acid derivatives) in simulated gastric fluid .

Q. What strategies are effective for optimizing structure-activity relationships (SAR) in this compound class?

  • Molecular Docking : Model interactions between the quinoline core and target proteins (e.g., COX-2 or EGFR) using software like AutoDock .
  • Comparative Bioassays : Synthesize analogs with modified substituents (e.g., replacing 2-fluorophenyl with 3-fluorophenyl) and test activity in parallel .
  • Free Energy Calculations : Use molecular dynamics simulations to predict binding affinities of derivatives .

Q. How can researchers prioritize reactive sites for functional group modifications?

  • Computational Reactivity Analysis : Apply density functional theory (DFT) to identify electrophilic/nucleophilic regions (e.g., sulfonyl or quinoline carbonyl groups) .
  • Protection-Deprotection Experiments : Block specific sites (e.g., fluorophenyl methyl) to test reaction selectivity .
  • Spectroscopic Monitoring : Track reaction intermediates via in-situ IR or 19^{19}F NMR .

Experimental Design Considerations

Q. What controls are essential for in vitro biological activity studies?

  • Negative Controls : Use solvent-only (e.g., DMSO) and untreated cell/enzyme samples .
  • Positive Controls : Include established inhibitors (e.g., doxorubicin for cytotoxicity assays) .
  • Dose-Response Curves : Test 5–7 concentrations to calculate IC50_{50}/EC50_{50} values .

Q. How should researchers design pharmacokinetic studies for this compound?

  • ADME Assays :
    • Absorption : Caco-2 cell monolayers to predict intestinal permeability .
    • Metabolism : Liver microsomes or hepatocytes to identify cytochrome P450-mediated transformations .
  • Plasma Stability : Measure half-life in rodent plasma via LC-MS/MS .

Data Interpretation Challenges

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Force Field Refinement : Adjust parameters in docking simulations to account for fluorine’s electronegativity .
  • Solvent Effects : Re-run calculations with explicit solvent models (e.g., water, DMSO) .
  • Experimental Replicates : Increase sample size to reduce noise in bioassay data .

Q. What statistical approaches validate the significance of SAR trends?

  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent properties (e.g., logP, polar surface area) with activity .
  • Cluster Analysis : Group compounds by structural similarity and bioactivity profiles .

Advanced Methodological Resources

  • Crystallography : Solve X-ray structures to confirm stereochemistry and binding modes .
  • Isotopic Labeling : Use 18^{18}O or 2^{2}H to trace metabolic pathways .
  • High-Throughput Screening : Partner with facilities offering 384-well plate assays for rapid SAR exploration .

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